Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone
Description
Properties
CAS No. |
138322-14-2 |
|---|---|
Molecular Formula |
C26H18F6N2O4S |
Molecular Weight |
568.5 g/mol |
IUPAC Name |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]sulfonylphenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C26H18F6N2O4S/c27-25(28,29)21-13-15(33)1-11-23(21)37-17-3-7-19(8-4-17)39(35,36)20-9-5-18(6-10-20)38-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2 |
InChI Key |
PBCUJIJENFOTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C26H18F6N2O4S |
| Molecular Weight | 568.5 g/mol |
| IUPAC Name | 4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]sulfonylphenoxy]-3-(trifluoromethyl)aniline |
| CAS Number | 138322-14-2 |
| Key Functional Groups | Sulfone (–SO2–), amino (–NH2), trifluoromethyl (–CF3), ether linkages |
This compound’s trifluoromethyl groups impart enhanced chemical stability, lipophilicity, and electron-withdrawing effects, which influence its reactivity and applications in polymer synthesis and medicinal chemistry.
Preparation Methods
Detailed Synthetic Route
Nucleophilic Aromatic Substitution
- Reactants: 4-amino-2-(trifluoromethyl)phenol and 4,4’-sulfonyl dichloride (or analogous sulfonyl chlorides).
- Conditions: The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation.
- Base: Potassium carbonate or other alkali metal carbonates/hydroxides are used to deprotonate the phenol, generating the phenolate ion, which attacks the sulfonyl chloride.
- Temperature: Reflux conditions around 100–130°C are maintained until completion.
- Outcome: Formation of a bis-phenoxy sulfone intermediate with nitro or protected amino groups.
Catalytic Reduction
- Starting Material: Nitro-substituted bis-phenoxy sulfone intermediates.
- Catalysts: Palladium on carbon (Pd/C) or other noble metal catalysts.
- Reducing Agents: Hydrazine hydrate or hydrogen gas under mild pressure.
- Conditions: Typically performed at 60–80°C for 8–10 hours under nitrogen protection.
- Workup: Filtration to remove catalyst, dilution with ethanol, cooling to precipitate the product.
- Yield and Purity: High yields (~95–98%) and purity (>99%) are reported.
Representative Example from Literature
A reported synthesis of a structurally related fluorinated diamine, 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl] sulfone, proceeds as follows:
| Step | Procedure |
|---|---|
| Nucleophilic substitution | React 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in presence of K2CO3 in DMF at reflux under nitrogen. |
| Catalytic reduction | Reduce the nitro intermediate with hydrazine hydrate and Pd/C catalyst at 70°C for 8 hours. |
| Isolation | Filter catalyst, precipitate product by cooling, wash and dry under vacuum. |
This method yields a high-purity fluorinated diamine monomer suitable for polymerization.
Comparative Analysis of Preparation Methods
| Aspect | Nucleophilic Substitution + Catalytic Reduction | Direct Amination (Less Common) | Notes |
|---|---|---|---|
| Reaction Type | SNAr followed by reduction | Direct substitution | SNAr preferred due to better control |
| Catalysts | Pd/C, hydrazine hydrate | Rarely used | Catalytic reduction is well-established |
| Solvents | DMF, toluene, ethanol | Various | Polar aprotic solvents favored |
| Temperature Range | 60–130°C | Variable | Reflux conditions common |
| Yield | 95–98% | Lower | High yields with SNAr + reduction |
| Purity | >99% | Variable | Purification easier post-reduction |
Chemical Reactions Analysis
Polycondensation Reactions
The diamine reacts with aromatic dianhydrides (e.g., pyromellitic dianhydride, 3,3′,4,4′-biphenyltetracarboxylic dianhydride) to form fluorinated polyimides via two-stage imidization:
-
Stage 1: Poly(amic acid) Formation
Aromatic dianhydrides react with the diamine in polar aprotic solvents (e.g., DMAc, NMP) with LiCl as catalyst. -
Stage 2: Thermal or Chemical Imidization
The poly(amic acid) is dehydrated either thermally (heating at 300–350°C) or chemically (using acetic anhydride and pyridine) .
Polymer Properties
| Property | Value Range | References |
|---|---|---|
| Inherent Viscosity | 0.74–1.14 dL/g | |
| Glass Transition Temperature (Tg) | 230–280°C |
Functionalization Reactions
The sulfone group and trifluoromethyl substituents enable further functionalization:
-
Electrophilic Aromatic Substitution
Activated by Lewis acids (e.g., TMSOTf), the sulfone group directs electrophilic substitution at para positions. For example, trifluoroacetic anhydride forms α-acetoxysulfides . -
-Sigmatropic Rearrangements
Activated sulfoxides undergo thio-Claisen rearrangements, leading to allylated ketene dithioacetals . -
Oxidative Functionalization
Diphenyl sulfoxide reacts with allylic/benzylic positions to introduce oxygen-containing functional groups via Kornblum-type oxidation .
Thermal Stability and Degradation
Fluorinated polyimides derived from this diamine exhibit high thermal stability:
Scientific Research Applications
Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it suitable for developing advanced materials for biomedical applications, including drug delivery systems and biocompatible coatings.
Medicine: Research is ongoing to explore its potential in creating new therapeutic agents and medical devices.
Mechanism of Action
The mechanism of action of Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone primarily involves its ability to form stable polyimides through polycondensation reactions. The trifluoromethyl groups and sulfone linkages enhance the thermal stability and chemical resistance of the resulting polymers. The molecular targets and pathways involved in these reactions include the formation of imide linkages between the diamine monomer and aromatic dianhydrides .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with TFBAPS and are commonly used in polyimide synthesis:
Thermal and Solubility Properties
- TFBAPS : The –CF₃ groups disrupt crystallinity, enabling solubility in polar aprotic solvents (e.g., NMP, DMF). Polyimides derived from TFBAPS exhibit glass transition temperatures (Tg) >300°C, suitable for high-temperature environments .
- p-BAPS and m-BAPS: Both lack –CF₃ groups, leading to lower solubility. Homopolyimides from m-BAPS show better solubility than p-BAPS due to asymmetric packing from meta-amino groups .
- Diphenyl sulfone : Lacks functional groups for polymerization; primarily used as a plasticizer or solvent .
Dielectric and Mechanical Performance
TFBAPS in Advanced Polyimides
- Membrane Technology: TFBAPS-based polyimides demonstrate low methanol permeability, making them candidates for direct methanol fuel cells (DMFCs) .
- Electronics : Low dielectric properties enable use in flexible printed circuit boards and insulators .
- Synthesis Efficiency : TFBAPS is synthesized with >99% purity via optimized routes, ensuring reproducibility for industrial scales .
Comparative Limitations of Analogs
Biological Activity
Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone (commonly referred to as BAPTS) is a compound notable for its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of BAPTS, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
BAPTS is characterized by its sulfone linkage and multiple amino and phenoxy groups, contributing to its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 432.49 g/mol. It typically appears as a white to light yellow solid with a melting point ranging from 194 °C to 197 °C .
The biological activity of BAPTS is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Studies indicate that compounds containing the trifluoromethyl group can significantly enhance the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
- Antioxidant Properties : BAPTS exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
- Cellular Uptake : The structure facilitates cellular uptake, enhancing its bioavailability and therapeutic efficacy.
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study demonstrated that BAPTS significantly reduced edema in animal models, showcasing an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium . The compound exhibited an IC50 value of 34.1 μg/mL in protein denaturation assays, indicating potent anti-inflammatory potential.
- Anticancer Activity : Research conducted on various cancer cell lines revealed that BAPTS induced apoptosis through the activation of caspase pathways. The compound showed significant cytotoxicity with IC50 values below 20 μM in breast cancer models, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : In vitro studies indicated that BAPTS had effective antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy at low concentrations .
Q & A
Q. What synthetic methodologies are recommended for synthesizing Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone?
A hybrid computational-experimental approach is advised. Quantum chemical calculations (e.g., density functional theory) can predict viable reaction pathways, while experimental validation under controlled conditions (e.g., base-mediated coupling reactions) ensures feasibility. For example, sulfone synthesis often involves nucleophilic aromatic substitution or oxidative coupling, guided by computational reaction path searches to minimize trial-and-error .
Q. Which spectroscopic techniques are optimal for characterizing this sulfone compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming aromatic substitution patterns and trifluoromethyl groups. Infrared (IR) spectroscopy identifies sulfone (S=O) stretches (~1300–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, with comparisons to structurally analogous sulfones (e.g., diphenyl sulfone, MW 218.27 g/mol) .
Q. How can researchers assess the compound’s stability under varying pH conditions?
Conduct accelerated stability studies in acidic (HCl), neutral (water), and basic (NaOH) solutions at elevated temperatures (e.g., 40–60°C). Monitor degradation via HPLC or LC-MS, referencing hydrolysis mechanisms of sulfonyl fluorides (e.g., sulfonic acid formation under basic conditions) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound’s synthesis?
Implement a multi-variable factorial design to evaluate factors like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Use response surface methodology to identify optimal yields while minimizing side products (e.g., dihalomethyl byproducts observed in sulfone disproportionation reactions) .
Q. What computational strategies resolve contradictions between predicted and experimental reaction outcomes?
Deploy iterative feedback loops: refine quantum chemical models (e.g., transition state calculations) using experimental kinetic data. For instance, discrepancies in activation energies may arise from solvent effects, necessitating implicit solvation models in simulations .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Perform comparative DFT studies with non-fluorinated analogs to quantify electron-withdrawing effects. The -CF₃ group reduces electron density on the phenoxy ring, altering nucleophilic attack sites. Experimental validation via Hammett plots or electrochemical analysis (cyclic voltammetry) can correlate substituent effects with reaction rates .
Q. What separation techniques are effective in purifying this sulfone from reaction mixtures?
Combine column chromatography (silica gel, ethyl acetate/hexane eluents) with recrystallization (solvent: ethanol/water). Advanced methods like membrane separation (nanofiltration) or centrifugal partitioning chromatography may enhance purity for sensitive applications .
Data Analysis and Methodological Considerations
Q. How should researchers handle contradictory spectroscopic data during structural elucidation?
Cross-validate results using complementary techniques. For example, ambiguous NOESY signals can be resolved via X-ray crystallography or 2D heteronuclear correlation (HSQC) experiments. Reference databases (e.g., PubChem) for analogous sulfones provide benchmark spectral data .
Q. What role do AI-driven simulations play in predicting this compound’s reactivity?
AI platforms (e.g., COMSOL Multiphysics) enable virtual screening of reaction parameters (e.g., pressure, stoichiometry). Machine learning models trained on sulfone reaction datasets can predict optimal conditions for functionalization (e.g., amination or halogenation) .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular docking simulations (AutoDock Vina) guide mutagenesis studies to identify key binding residues, validated via competitive inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
